15(16)-EpODE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

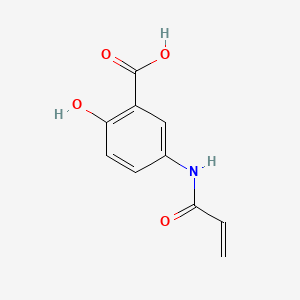

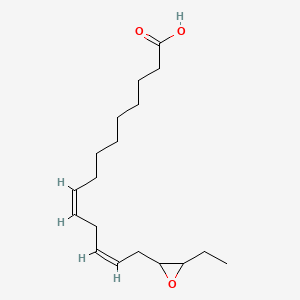

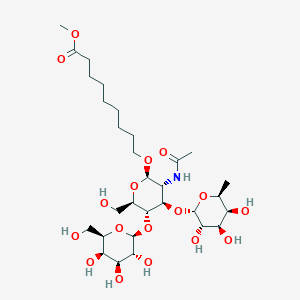

Alpha-15(16)-Epode, also known as Α-15(16)-epode, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, Alpha-15(16)-epode is considered to be an octadecanoid lipid molecule. Alpha-15(16)-Epode is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-15(16)-Epode has been detected in multiple biofluids, such as blood and urine. Within the cell, Alpha-15(16)-epode is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

15(16)-EpODE is an epoxy fatty acid.

Scientific Research Applications

Obesity Prevention and Community Health Programs

EPODE Approach for Obesity Prevention : The EPODE methodology, standing for ‘Ensemble Prévenons l'Obésité Des Enfants’ or ‘Together let's Prevent Childhood Obesity’, is a significant application of 15(16)-EpODE in the domain of public health. This community-based approach focuses on preventing childhood obesity through various strategies, including political commitment, public-private partnerships, social marketing, and evaluation. The approach has been implemented in over 500 communities across six countries, demonstrating its broad applicability and success in addressing childhood obesity (Van Koperen et al., 2013).

EPODE's International Development : EPODE's methodology is notable for its focus on multi-stakeholder involvement at various levels, promoting healthier lifestyles in a sustainable manner. This model serves as a reference for future research, stakeholder engagement, and the construction of locally tailored evaluation plans, showcasing the versatility of this compound in community health initiatives (Borys et al., 2012).

Technological Applications

High Voltage Power Conversion Systems : The this compound framework is instrumental in the development of high-voltage power conversion systems, such as a 15 kV full-bridge rectifier module. This technology, employing silicon carbide junction-barrier Schottky diodes, exemplifies the application of this compound in enhancing the efficiency and compactness of power systems (Tipton et al., 2011).

Electroluminescence in Organic Polymers : Research in organic polymers for light-emitting diodes (LEDs), involving this compound, has led to significant advancements in this field. These developments in semiconductor physics of polymers have been crucial for practical applications and understanding the materials' fabrication issues (Friend et al., 1999).

Health and Medical Research

Cytokine Therapy in Cancer Research : In cancer research, this compound plays a role in cytokine therapy, an emerging tool for boosting immune responses to cancer cells. The study of Interleukin 15 (IL-15) delivered to tumors by electroporation, demonstrates the potential of this compound in tumor regression and long-term survival in preclinical models (Marrero et al., 2014).

miR-15a/16-1 in B-cell Neoplasms : The deletion of miR-15a/16-1 in activated B-cells, closely related to this compound, highlights its critical role in the development of plasma cell and mature B-cell neoplasms. This research provides insights into the tumor suppressor activity of miR-15a/16-1 and its implications in B-cell activation and malignancy initiation (Sewastianik et al., 2020).

properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/b6-4-,12-10- |

InChI Key |

HKSDVVJONLXYKL-OHPMOLHNSA-N |

Isomeric SMILES |

CCC1C(O1)C/C=C\C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)